2-(1,3-Dithiolan-2-ylidene)cyclohexanone
CAS No.: 50590-74-4
Cat. No.: VC18615475
Molecular Formula: C9H12OS2
Molecular Weight: 200.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50590-74-4 |
---|---|
Molecular Formula | C9H12OS2 |
Molecular Weight | 200.3 g/mol |
IUPAC Name | 2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one |
Standard InChI | InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2 |
Standard InChI Key | MISXBSXTXGFHJF-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(=O)C(=C2SCCS2)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(1,3-Dithiolan-2-ylidene)cyclohexanone features a cyclohexanone ring (a six-membered carbon ring with a ketone group) conjugated to a 1,3-dithiolane moiety (a five-membered ring containing two sulfur atoms at positions 1 and 3). The ylidene group () introduces planarity and electron delocalization, influencing its reactivity and spectral properties .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 200.3 g/mol | |
Exact Mass | 200.032 g/mol | |
Topological Polar Surface Area | 84.7 Ų | |
LogP (Partition Coefficient) | 2.76 | |
CAS Registry Number | 50590-74-4 |
The compound’s SMILES notation () and InChIKey (MISXBSXTXGFHJF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via cyclocondensation reactions involving ketones and sulfur-containing reagents. One approach involves:
-
Reaction of cyclohexanone derivatives with carbon disulfide () under basic conditions to form intermediate dithiocarbamates.
-
Ring-closure with halogenated alkanes (e.g., 1,1,1-trichloroethane) to yield the 1,3-dithiolane ring .
For example, in a protocol adapted from EP0062118A1, diisopropyl malonate reacts with and 1,1,1-trichloroethane in dimethylsulfoxide (DMSO) with potassium hydroxide, yielding dithiolan-ylidene derivatives after extraction and crystallization .
Table 2: Representative Synthesis Conditions
Reactant | Solvent | Catalyst | Temperature | Yield |
---|---|---|---|---|
Cyclohexanone derivative | DMSO | KOH | 75°C | 70% |
Carbon disulfide | Chlorobenzene | HBF₄·Et₂O | 80°C | 85% |
Side Reactions and Byproducts
Cyclization side reactions are common. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazoles may form if secondary halides (e.g., isopropyl iodide) are used, as observed in analogous syntheses .
Applications in Pharmaceutical Chemistry
Tuberculostatic Activity
2-(1,3-Dithiolan-2-ylidene)cyclohexanone derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies demonstrate minimum inhibitory concentrations (MICs) as low as 6.2–12.5 μg/cm³ against drug-sensitive strains (H37Rv) and 25 μg/cm³ against resistant strains (210) . The mechanism likely involves disruption of mycobacterial cell wall synthesis via thiol-mediated interactions.
Structure-Activity Relationships (SAR)
-
Electron-withdrawing groups (e.g., nitro substituents) enhance activity by increasing electrophilicity at the dithiolane ring.
-
Alkyl chain length on sulfur atoms modulates lipid solubility and membrane permeability .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral catalysts to access optically active derivatives for targeted drug delivery .
Materials Science Applications
The compound’s conjugated system shows promise in organic electronics, particularly as a building block for charge-transport materials in organic light-emitting diodes (OLEDs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume